4-(5-(4-(Methylsulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine
Description
Properties
IUPAC Name |
4-[5-(4-methylsulfonylpiperazin-1-yl)pyridazin-3-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O3S/c1-22(19,20)18-4-2-16(3-5-18)12-10-13(15-14-11-12)17-6-8-21-9-7-17/h10-11H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOIIADNAYEHRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC(=NN=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(4-(Methylsulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under reflux conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable halogenated pyridazine derivative reacts with piperazine.
Sulfonylation: The piperazine nitrogen is sulfonylated using methylsulfonyl chloride in the presence of a base like triethylamine.
Morpholine Addition: Finally, the morpholine ring is attached through a nucleophilic substitution reaction, typically using a halogenated intermediate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the availability of starting materials, reaction efficiency, and purification processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfonyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen atoms in the piperazine or pyridazine rings, potentially leading to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the heterocyclic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Bases: Triethylamine, sodium hydroxide.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, dichloromethane.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(5-(4-(Methylsulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine has been explored for various scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an inhibitor of enzymes such as acetylcholinesterase, which is relevant in the treatment of neurodegenerative diseases like Alzheimer’s.
Biological Studies: The compound’s interactions with biological targets are studied to understand its pharmacodynamics and pharmacokinetics.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex pharmaceutical agents.
Mechanism of Action
The mechanism of action of 4-(5-(4-(Methylsulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine, thereby increasing its levels in the synaptic cleft and enhancing cholinergic transmission .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence highlights two thienopyrimidine-based analogs with shared structural motifs (methylsulfonyl-piperazine and morpholine groups), enabling a comparative analysis.
Key Observations:
Core Heterocycle Differences: The target compound features a pyridazine core, whereas analogs in the patents use thienopyrimidine scaffolds (e.g., thieno[3,2-d]pyrimidine in and thieno[2,3-d]pyrimidine in ). Pyridazine’s smaller aromatic system may alter binding interactions compared to the fused thiophene-pyrimidine cores, which are common in kinase inhibitors.
Substituent Positioning: The methylsulfonyl-piperazine group in the target compound is attached directly to the pyridazine ring, while in the patent analogs, it is linked via a methylene bridge (-CH2-) to the thienopyrimidine core. This difference could influence conformational flexibility and target engagement.
Synthetic Routes :
- The analogs in and were synthesized using general procedure A , involving Suzuki-Miyaura coupling (as inferred from the use of boronic esters) and purification by column chromatography. The absence of specific synthesis details for the target compound limits direct methodological comparisons.
Functional Implications of Structural Variations
- Methylsulfonyl-Piperazine Group: This substituent is conserved across all compounds, likely serving as a hydrogen-bond acceptor or contributing to solubility via its polar sulfonyl group. Its placement on a pyridazine ring (target compound) versus a methylene-linked thienopyrimidine (patent analogs) may affect binding pocket accessibility .
- Morpholine Ring: The morpholine group enhances solubility and may participate in hydrophobic interactions. Its position on the pyridazine (target) versus thienopyrimidine (analogs) could modulate target selectivity.
Biological Activity
The compound 4-(5-(4-(Methylsulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides an in-depth analysis of its biological activity, supported by various studies and findings.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₈N₄O₂S
- Molecular Weight : 286.37 g/mol
- CAS Number : Not specified in the sources but can be derived from the molecular formula.
The structure consists of a morpholine ring coupled with a piperazine moiety and a pyridazine component, which is known to enhance biological activity through various mechanisms.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. The following actions have been noted:
- Inhibition of PI3K Pathway : The compound has been shown to inhibit the PI3K-Akt-mTOR signaling pathway, which is frequently dysregulated in cancer cells. This inhibition leads to reduced phosphorylation of downstream effectors like Akt and mTOR, ultimately triggering apoptosis in cancer cells .
- Cytotoxicity Studies : In vitro studies using MTT assays demonstrated submicromolar cytotoxicity against MCF7 breast cancer cells, indicating potent anti-tumor activity .
Neuropharmacological Effects
The morpholine derivatives have also been explored for their effects on the central nervous system (CNS):
- Enzyme Inhibition : These compounds have shown potential as inhibitors of enzymes linked to neurodegenerative diseases, which could provide therapeutic benefits in conditions like Alzheimer's disease .
- Modulation of Receptors : The interaction with various receptors involved in mood regulation suggests possible applications in treating mood disorders and pain management .
Antimicrobial Activity
Compounds featuring the piperazine and methylsulfonyl groups have been evaluated for their antibacterial properties:
- Antibacterial Activity : Studies indicate that derivatives with similar structures possess significant antibacterial action against various strains, demonstrating their potential as therapeutic agents against infections .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism/Target | Reference |
|---|---|---|
| Anticancer | PI3K-Akt-mTOR inhibition | |
| Cytotoxicity | Induces apoptosis in cancer cells | |
| Neuropharmacology | Enzyme inhibition | |
| Antibacterial | Inhibits bacterial growth |
Case Study: Anticancer Efficacy
In a study examining various compounds for their anticancer efficacy, this compound was tested against multiple cancer cell lines. The results showed:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-(5-(4-(Methylsulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine, and how can reaction yields be optimized?
- Methodology : Synthesis typically involves coupling a substituted pyridazine core with functionalized piperazine and morpholine moieties. For example, analogous compounds (e.g., sulfonyl-piperazine derivatives) are synthesized via nucleophilic substitution or Buchwald-Hartwig amination under inert conditions .
- Optimization : Use catalysts like Pd(OAc)₂ for cross-coupling reactions, and monitor intermediates via LCMS. Adjust stoichiometry (e.g., 1.2–1.5 equivalents of sulfonylating agents) and reaction time (12–24 hours) to improve yields, which range from 17% to 32% in similar systems .
Q. How is purity evaluated for this compound, and what analytical techniques are recommended?
- Analytical Workflow :
HPLC : Use a C18 column with a gradient mobile phase (acetonitrile/water + 0.1% TFA) to resolve impurities (e.g., unreacted piperazine or morpholine derivatives) .
TLC : Monitor reactions using silica plates and UV visualization; Rf values for similar sulfonamide-piperazine analogs range from 0.3–0.6 in ethyl acetate/hexane (1:1) .
LCMS and NMR : Confirm molecular weight (e.g., m/z ~482.0 for analogous compounds) and assign peaks in ¹H/¹³C NMR spectra to verify substitution patterns .
Advanced Research Questions
Q. What computational methods are used to predict the conformational stability of this compound?
- Approach : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to optimize geometry and analyze frontier molecular orbitals (HOMO-LUMO gaps). Semi-empirical methods like CNDO/2 can estimate dipole moments (e.g., 4.5–5.2 D for morpholine-piperazine systems) .
- Structural Insights : X-ray crystallography reveals key torsional angles (e.g., 28.03° between pyridazine and phenyl rings) and non-covalent interactions (C–H···O, C–H···π) stabilizing the crystal lattice .
Q. How do solvent pH and temperature affect the hydrolysis kinetics of the methylsulfonyl group?
- Kinetic Analysis : Conduct accelerated stability studies in buffered solutions (pH 1–13) at 25–60°C. Monitor degradation via HPLC and fit data to first-order kinetics. For example, hydrolysis rates for sulfonamide analogs increase 3-fold at pH < 3 due to acid-catalyzed cleavage .
- Mitigation Strategies : Use lyophilization for long-term storage and avoid aqueous buffers below pH 5 during formulation .
Q. What strategies resolve contradictions in NMR and LCMS data during structural characterization?
- Case Study : If LCMS indicates a molecular ion (e.g., m/z 488.1) but NMR shows unexpected splitting, consider dynamic effects (e.g., rotamers in the piperazine ring) or residual solvents. Use variable-temperature NMR (VT-NMR) to suppress line broadening .
- Validation : Compare experimental ¹³C NMR shifts with DFT-predicted values (mean deviation < 1 ppm confirms assignments) .
Q. How are impurities profiled for this compound, and what regulatory thresholds apply?
- Impurity Screening :
- LC-MS/MS : Detect trace impurities (e.g., des-methylsulfonyl analogs) at limits of quantification (LOQ) ≤ 0.1% .
- Pharmacopeial Standards : Follow ICH Q3A guidelines, requiring identification and control of impurities ≥ 0.15% .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
